1-(3-Bromo-2-methoxyphenyl)ethanol
CAS No.:
Cat. No.: VC13566936
Molecular Formula: C9H11BrO2
Molecular Weight: 231.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H11BrO2 |
---|---|
Molecular Weight | 231.09 g/mol |
IUPAC Name | 1-(3-bromo-2-methoxyphenyl)ethanol |
Standard InChI | InChI=1S/C9H11BrO2/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-6,11H,1-2H3 |
Standard InChI Key | VCOGPOSOMAJBNU-UHFFFAOYSA-N |
SMILES | CC(C1=C(C(=CC=C1)Br)OC)O |
Canonical SMILES | CC(C1=C(C(=CC=C1)Br)OC)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular formula of 1-(3-bromo-2-methoxyphenyl)ethanol is C₉H₁₁BrO₂, with a molecular weight of 231.09 g/mol . Its structure comprises a phenyl ring substituted with a bromine atom at the 3-position, a methoxy group at the 2-position, and a hydroxymethyl (-CH₂OH) group at the 1-position. The stereocenter at the ethanol moiety renders the compound chiral, yielding (R)- and (S)-enantiomers.
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
IUPAC Name | 1-(3-bromo-2-methoxyphenyl)ethanol | |
SMILES | CC(C1=C(C(=CC=C1)Br)OC)O | |
InChI Key | VCOGPOSOMAJBNU-UHFFFAOYSA-N | |
Enantiomeric SMILES (S) | C@H(O)C |
Stereochemical Considerations
The (S)-enantiomer (CAS 952103-45-6) is pharmacologically relevant, exhibiting a predicted boiling point of 313.9±32.0 °C and density of 1.438±0.06 g/cm³ . Its pKa of 14.20±0.20 suggests weak acidity, typical of secondary alcohols . The enantiomer’s InChIKey (VCOGPOSOMAJBNU-ISZMHOAENA-N) distinguishes it from the (R)-form, underscoring the importance of stereocontrol in synthesis .
Synthetic Methodologies
Biocatalytic Reduction
Enzymatic synthesis has emerged as a green and efficient route to the (S)-enantiomer. Cui et al. (2023) identified carbonyl reductase from Novosphingobium sp. Leaf2 (NoCR) as a high-performance biocatalyst . At 200 g/L substrate loading, NoCR achieved >99% enantiomeric excess (ee) and 77% isolated yield using a formate dehydrogenase (FDH)/formate system for NADH regeneration .
Table 2: Enzymatic Synthesis Parameters
Parameter | Value | Source |
---|---|---|
Substrate | 1-(3′-Bromo-2′-methoxyphenyl)ethanone | |
Enzyme | NoCR | |
Km (1a) | 0.66 mmol/L | |
kcat | 7.5 s⁻¹ | |
Catalytic Efficiency (kcat/Km) | 11.3 mmol⁻¹·s⁻¹ |
Chemical Synthesis
While enzymatic methods dominate recent literature, traditional chemical routes involve:
Pharmacological Applications
Lusutrombopag Synthesis
(S)-1-(3-Bromo-2-methoxyphenyl)ethanol is the key chiral building block for lusutrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia . The compound’s hydroxyl group is esterified in subsequent steps to form the active pharmaceutical ingredient (API).
Structure-Activity Relationships (SAR)
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Bromine Substitution: Enhances binding affinity to thrombopoietin receptors by modulating electron density.
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Methoxy Group: Improves metabolic stability by sterically hindering oxidative demethylation.
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Ethanol Moiety: Critical for hydrogen bonding with receptor residues, dictating enantiomeric specificity .
Property | Value (Racemate) | Value (S-Enantiomer) | Source |
---|---|---|---|
Boiling Point | Not reported | 313.9±32.0 °C | |
Density | Not reported | 1.438±0.06 g/cm³ | |
Solubility | Low in water | Low in water |
Industrial and Research Implications
The shift toward biocatalytic synthesis reflects broader trends in green chemistry. NoCR’s kcat/Km of 11.3 mmol⁻¹·s⁻¹ outperforms many engineered reductases, enabling cost-effective API production . Future research directions include:
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Enzyme Engineering: Enhancing thermostability and solvent tolerance.
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Continuous Flow Systems: Integrating enzymatic reduction with in-line purification.
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